![molecular formula C22H20N4O3S B2635559 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide CAS No. 393838-33-0](/img/no-structure.png)

4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

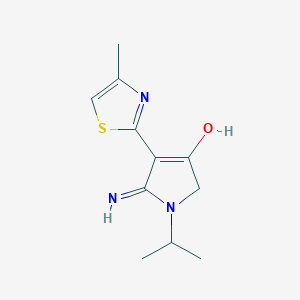

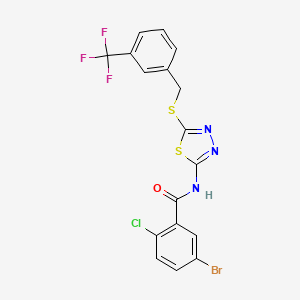

The compound “4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

科学的研究の応用

Antitumor Activity

Imidazole derivatives, including benzimidazoles, have been extensively reviewed for their antitumor activities. Compounds in this class have been shown to exhibit promising antitumor effects, with some advancing to preclinical testing stages. The structural variety within imidazole derivatives is of significant interest for the development of new antitumor drugs and for synthesizing compounds with varied biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Enzyme Inhibition for Drug Metabolism Studies

The study of cytochrome P450 isoforms in human liver microsomes is crucial for understanding metabolism-based drug-drug interactions. Chemical inhibitors of specific P450 isoforms, derived from imidazole and other heterocyclic compounds, play a critical role in this research, aiding in the determination of the metabolic pathways of various drugs (Khojasteh, S. C., Prabhu, S., Kenny, J., Halladay, J., & Lu, A. Y., 2011).

Central Nervous System (CNS) Acting Drugs

Conversion of benzimidazoles and other azole compounds into more potent CNS acting drugs has been investigated, highlighting the potential for creating effective treatments for neurological disorders. The modification of these compounds can lead to drugs with agonistic, antagonistic, or mixed effects on the CNS, indicating a wide range of therapeutic applications (Saganuwan, S., 2020).

Mannich Bases of Benzimidazole Derivatives

Mannich base benzimidazole derivatives have shown significant medicinal applications, including antimicrobial, anthelmintic, and anti-inflammatory activities. The versatility of these compounds is further highlighted by their role in the synthesis of new therapeutic agents with improved efficacy and reduced toxicity (Vasuki, B., et al., 2021).

作用機序

Target of Action

4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide primarily targets tubulin, a protein that is essential for microtubule formation. Tubulin plays a crucial role in cell division by forming the mitotic spindle, which is necessary for chromosome segregation during mitosis . By targeting tubulin, 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cells.

Mode of Action

4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide binds to the colchicine binding site on tubulin, inhibiting its polymerization into microtubules . This binding prevents the formation of the mitotic spindle, thereby blocking cell division. The disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing cell cycle arrest at the metaphase stage and eventually triggering programmed cell death (apoptosis).

Biochemical Pathways

The inhibition of tubulin polymerization by 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide affects several biochemical pathways. The primary pathway impacted is the mitotic checkpoint pathway, which ensures proper chromosome alignment and segregation . Disruption of this pathway leads to prolonged metaphase arrest and activation of the intrinsic apoptotic pathway. Additionally, the compound may influence other signaling pathways related to cell survival and proliferation, such as the PI3K/AKT and MAPK pathways, by inducing cellular stress and damage responses.

Result of Action

The molecular and cellular effects of 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide include the inhibition of cell proliferation and induction of apoptosis in cancer cells . By disrupting microtubule dynamics, the compound causes cell cycle arrest at metaphase, leading to the activation of apoptotic pathways. This results in the selective killing of rapidly dividing cells, making it a potential therapeutic agent for cancer treatment.

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide. For instance, the compound’s stability may be affected by acidic or basic conditions, which could alter its chemical structure and binding affinity to tubulin . Additionally, the presence of efflux transporters and metabolic enzymes in the cellular environment can impact the compound’s bioavailability and therapeutic effectiveness. Understanding these factors is crucial for optimizing the compound’s use in clinical settings.

: Source

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-aminobenzimidazole with cyanoacetic acid followed by reaction with allyl bromide to form the allyl derivative. The allyl derivative is then reacted with benzenesulfonyl chloride to form the sulfonamide. Finally, the product is reacted with cyanoacetic acid and the resulting compound is treated with diallylamine to form the desired product.", "Starting Materials": [ "2-aminobenzimidazole", "cyanoacetic acid", "allyl bromide", "benzenesulfonyl chloride", "diallylamine" ], "Reaction": [ "Reaction 1: 2-aminobenzimidazole is reacted with cyanoacetic acid in the presence of a catalyst to form 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetic acid.", "Reaction 2: The resulting product from Reaction 1 is reacted with allyl bromide in the presence of a base to form the allyl derivative.", "Reaction 3: The allyl derivative is reacted with benzenesulfonyl chloride in the presence of a base to form the sulfonamide.", "Reaction 4: The resulting product from Reaction 3 is reacted with cyanoacetic acid in the presence of a catalyst to form 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide.", "Reaction 5: The product from Reaction 4 is treated with diallylamine in the presence of a base to form the desired product." ] } | |

CAS番号 |

393838-33-0 |

製品名 |

4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide |

分子式 |

C22H20N4O3S |

分子量 |

420.49 |

IUPAC名 |

4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyano-1-hydroxyethenyl]-N,N-bis(prop-2-enyl)benzenesulfonamide |

InChI |

InChI=1S/C22H20N4O3S/c1-3-13-26(14-4-2)30(28,29)17-11-9-16(10-12-17)21(27)18(15-23)22-24-19-7-5-6-8-20(19)25-22/h3-12,27H,1-2,13-14H2,(H,24,25)/b21-18+ |

InChIキー |

HSGGJGXHFISVAA-UHFFFAOYSA-N |

SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1R,5S)-8-(3-(3-methylthiophen-2-yl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2635478.png)

![5-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2635485.png)

![Ethyl 4-[(2,5-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2635489.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2635492.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2635494.png)

![1-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2635496.png)